molecular formula C11H20FNO3 B1528937 Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1209781-11-2

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1528937
M. Wt: 233.28 g/mol
InChI Key: QBQOPNYILDXCBJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3 . It has a molecular weight of 233.28 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry. The compound contains a piperidine ring, a fluorine atom, a hydroxymethyl group, and a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 233.28 . The compound’s InChI code provides additional information about its molecular structure .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl piperidine derivatives, like tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, are key intermediates in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) describe the synthesis of a closely related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as an intermediate in crizotinib production, a drug used in cancer treatment (Kong et al., 2016). The synthesis process and characterization of similar compounds have been detailed by several researchers, highlighting their significance in medicinal chemistry.

Application in Drug Development

The structural and synthetic versatility of tert-butyl piperidine derivatives makes them valuable in drug development. For example, Ramalingam et al. (2012) synthesized a compound closely related to tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, which serves as a common intermediate for various polyhydroxylated piperidines, indicating its potential in developing new pharmacological agents (Ramalingam et al., 2012).

Structural Studies and Molecular Interactions

In-depth structural studies of tert-butyl piperidine derivatives contribute to understanding their molecular interactions and potential pharmacological activities. For example, the crystal structure analysis of related compounds, as done by Didierjean et al. (2004) and Moriguchi et al. (2014), provides insights into their molecular configurations and interactions, which are crucial for drug design (Didierjean et al., 2004); (Moriguchi et al., 2014).

Biological Evaluation

Biological evaluation of tert-butyl piperidine derivatives, such as antibacterial and anthelmintic activities, is a crucial aspect of their scientific research applications. Sanjeevarayappa et al. (2015) synthesized and evaluated a related compound, highlighting its moderate anthelmintic and poor antibacterial activities. Such studies are integral to discovering new therapeutic agents (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . As always, proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOPNYILDXCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719923
Record name tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

1209781-11-2
Record name tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org

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